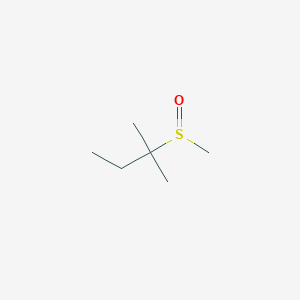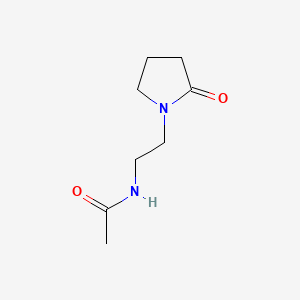![molecular formula C21H20N4O B12904402 Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]- CAS No. 144660-62-8](/img/structure/B12904402.png)
Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide is a synthetic compound belonging to the imidazoquinoline family. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The imidazoquinoline scaffold is prevalent in various pharmacologically active synthetic and natural compounds .
準備方法
The synthesis of N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide typically involves the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone in n-butanol . This method is one of the several known synthetic routes for creating imidazoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary method for its synthesis, involving the substitution of a leaving group with a nucleophile.
Oxidation and Reduction: These reactions can modify the functional groups attached to the imidazoquinoline core, potentially altering its biological activity.
Substitution Reactions: Common reagents include ammonium hydroxide, tosyl chloride, and benzoyl chloride. Major products formed depend on the specific reagents and conditions used.
科学的研究の応用
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide has several scientific research applications:
作用機序
The mechanism of action of N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide involves the stimulation of innate and acquired immune responses. It binds to toll-like receptors 7 and 8 (TLR7/TLR8) on dendritic cells, leading to the induction of interferon-alpha production . This immune response results in the infiltration of inflammatory cells within the field of drug application, followed by the apoptosis of diseased tissue .
類似化合物との比較
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide can be compared with other imidazoquinoline derivatives, such as:
1-Isobutyl-1H-imidazo[4,5-c]quinoline: A related compound with similar biological activities but different functional groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues: These compounds have been synthesized for their antimicrobial and anticancer activities.
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide stands out due to its specific binding to TLR7/TLR8 and its potent immunomodulatory effects, making it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
144660-62-8 |
|---|---|
分子式 |
C21H20N4O |
分子量 |
344.4 g/mol |
IUPAC名 |
N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]benzamide |
InChI |
InChI=1S/C21H20N4O/c1-14(2)12-25-13-22-18-19(25)16-10-6-7-11-17(16)23-20(18)24-21(26)15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3,(H,23,24,26) |
InChIキー |
TZTHLAVJQIFKRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)
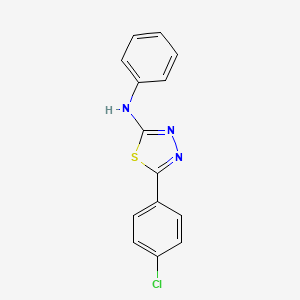
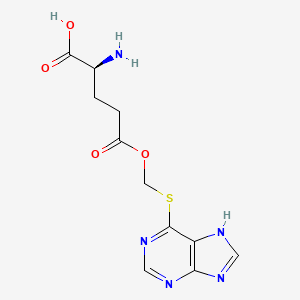
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)
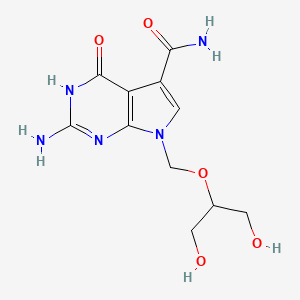
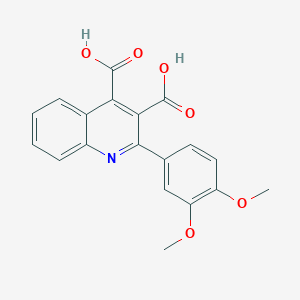
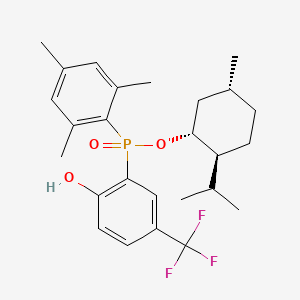
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)
